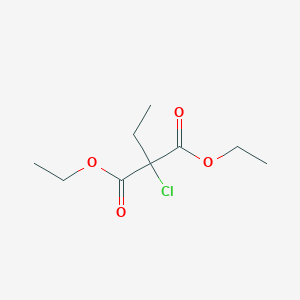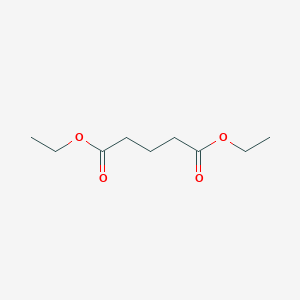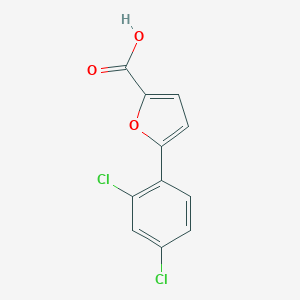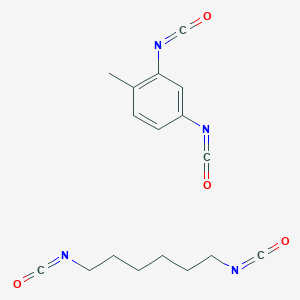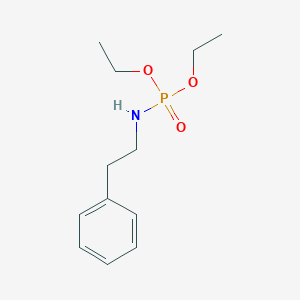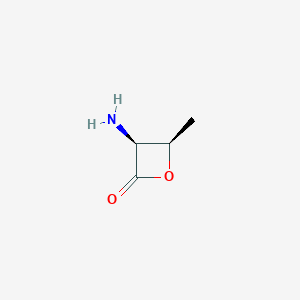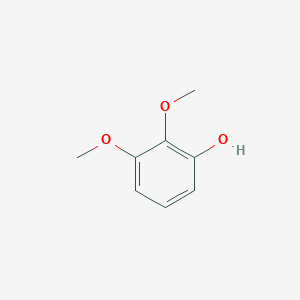
1-Bromo-2,3,5-trifluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves aromatic nucleophilic substitution or halogenation reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water . These methods suggest possible synthetic routes for 1-Bromo-2,3,5-trifluorobenzene, which may involve direct bromination of a polyfluorinated benzene precursor.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is characterized by the presence of halogen atoms that can influence the electronic distribution and geometry of the benzene ring. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions . The molecular structure of 1-Bromo-2,3,5-trifluorobenzene would likely exhibit similar halogen interactions and an influence on the benzene ring geometry.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, including nucleophilic aromatic substitution and coupling reactions. The presence of bromine in 1-Bromo-2,3,5-trifluorobenzene would make it a potential candidate for further functionalization through palladium-catalyzed coupling reactions or as a precursor for the formation of benzynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are significantly affected by the presence and position of halogen atoms. For instance, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were determined using X-ray diffraction and spectroscopic methods, revealing two stable crystalline phases and specific bond angles and lengths . The physical properties of 1-Bromo-2,3,5-trifluorobenzene, such as melting point, boiling point, and solubility, would be influenced by the bromine and fluorine atoms, potentially leading to unique intermolecular interactions and packing in the solid state.
Wissenschaftliche Forschungsanwendungen
Organometallic Control in Functionalization Reactions
1-Bromo-2,3,5-trifluorobenzene plays a crucial role in regiospecific functionalization reactions. It has been used as a substrate in organometallic chemistry for the regioflexible functionalization, resulting in various benzoic acids through novel organometallic recipes such as deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations (Heiss & Schlosser, 2003).
Photodissociation Studies
1-Bromo-2,3,5-trifluorobenzene has been studied for its photo-fragmentation properties. The ab initio methods have been used to investigate the C-Br photodissociation of bromo-3,5-difluorobenzene, revealing insights into reaction coordinates and activation energies compatible with observed timescales (Borg, 2007).
Domino Processes in Organic Chemistry
In organic chemistry, 1-Bromo-2,3,5-trifluorobenzene has been employed in CuI-catalyzed domino processes, involving intermolecular C-C bond formation and subsequent intramolecular C-O bond formation processes to produce disubstituted benzofurans (Lu et al., 2007).
Synthesis of Aromatic Polyfluoro-Compounds
It has been used in the synthesis of various aromatic polyfluoro-compounds. For instance, the nitration of 1-bromo-2,3,5-trifluorobenzene has resulted in mononitro-compounds through the use of fuming nitric acid and other catalysts (Coe, Jukes, & Tatlow, 1966).
Safety And Hazards
1-Bromo-2,3,5-trifluorobenzene is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-bromo-2,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLLZPSNLQCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371336 | |
| Record name | 1-Bromo-2,3,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,5-trifluorobenzene | |
CAS RN |
133739-70-5 | |
| Record name | 1-Bromo-2,3,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,3,5-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




